molecular formula C18H23N5O2 B2560889 4-(6-ethoxy-2-methylpyrimidin-4-yl)-N-phenylpiperazine-1-carboxamide CAS No. 946231-65-8

4-(6-ethoxy-2-methylpyrimidin-4-yl)-N-phenylpiperazine-1-carboxamide

Cat. No.: B2560889
CAS No.: 946231-65-8
M. Wt: 341.415
InChI Key: ZCWGBNRMHFWVGH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, a series of 19 novel 7-chloro-9H-pyrimido[4,5-b]indole-based derivatives were synthesized, and their structure–activity relationships were studied . The synthesis of “4-(6-ethoxy-2-methylpyrimidin-4-yl)-N-phenylpiperazine-1-carboxamide” might follow similar procedures, but specific synthesis steps for this compound are not available in the retrieved sources.

Scientific Research Applications

Synthesis and Biological Evaluation

  • Novel pyrazolopyrimidines derivatives have been synthesized and evaluated for their anticancer and anti-5-lipoxygenase activities. These compounds, including variants of the specified chemical structure, have shown potential in cytotoxic studies against cancer cell lines and in inhibiting 5-lipoxygenase, suggesting a structure-activity relationship that could be beneficial for therapeutic applications (Rahmouni et al., 2016).

Chemical Modifications and Antiviral Activity

  • The exploration of 2,4-diamino-6-hydroxypyrimidines substituted at position 5 for antiviral activity highlights the potential of chemical modifications on the pyrimidine core. Although not directly linked to the specified compound, this research indicates the broader interest in pyrimidine derivatives for developing antiviral agents, showcasing the versatility of such structures in medicinal chemistry (Hocková et al., 2003).

Analgesic and Anti-inflammatory Properties

  • A study on the synthesis and biological evaluation of some 5-ethoxycarbonyl-6-isopropylamino-4-(substitutedphenyl)aminopyrimidines, which shares structural similarities with the target compound, revealed potent analgesic and anti-inflammatory properties. These findings highlight the therapeutic potential of pyrimidine derivatives in treating pain and inflammation while maintaining low toxicity (Chhabria et al., 2007).

Antibacterial Activity

  • Research on pyrazolo[3,4-d]pyrimidine derivatives, synthesized through a one-pot, three-component reaction, has shown significant antibacterial activity. This underscores the potential of pyrimidine-based compounds, including those structurally related to the specified chemical, in developing new antibacterial agents (Rostamizadeh et al., 2013).

Tuberculostatic Activity

  • The exploration of phenylpiperazine derivatives, including the synthesis of oxadiazole, triazole, and related compounds, has indicated potential tuberculostatic activity. These studies contribute to the understanding of how structural modifications can influence the biological activity of pyrimidine and piperazine-based compounds, offering insights into their potential applications in treating tuberculosis (Foks et al., 2004).

Properties

IUPAC Name

4-(6-ethoxy-2-methylpyrimidin-4-yl)-N-phenylpiperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N5O2/c1-3-25-17-13-16(19-14(2)20-17)22-9-11-23(12-10-22)18(24)21-15-7-5-4-6-8-15/h4-8,13H,3,9-12H2,1-2H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCWGBNRMHFWVGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NC(=NC(=C1)N2CCN(CC2)C(=O)NC3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.